molecular formula C10H5BrO3 B13693258 4-bromofuro[3,2-f][1]benzofuran-8-ol

4-bromofuro[3,2-f][1]benzofuran-8-ol

Cat. No.: B13693258
M. Wt: 253.05 g/mol
InChI Key: YARARZWTGJUWCV-UHFFFAOYSA-N
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Description

4-Bromofuro[3,2-f][1]benzofuran-8-ol is a high-purity chemical compound featuring a benzofuran core fused with a furan ring and substituted with a bromine atom and a hydroxyl group. This complex polycyclic structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research . Benzofuran scaffolds are extensively investigated for their diverse pharmacological potential, and the specific bromo- and hydroxy-substitutions on this compound provide key sites for further chemical modification and structure-activity relationship (SAR) studies . Researchers utilize this and related benzofuran derivatives in the design and synthesis of novel molecules with potential biological activities . The presence of the bromine atom facilitates cross-coupling reactions, while the hydroxyl group can serve as a handle for further functionalization, making it a versatile building block for constructing more complex chemical entities. This product is strictly for research use in laboratory settings. It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind. Researchers should consult the safety data sheet (SDS) and handle all chemicals with appropriate precautions.

Properties

Molecular Formula

C10H5BrO3

Molecular Weight

253.05 g/mol

IUPAC Name

4-bromofuro[3,2-f][1]benzofuran-8-ol

InChI

InChI=1S/C10H5BrO3/c11-7-5-1-3-13-9(5)8(12)10-6(7)2-4-14-10/h1-4,12H

InChI Key

YARARZWTGJUWCV-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=C1C(=C3C=COC3=C2O)Br

Origin of Product

United States

Preparation Methods

Formation of the Fused Benzofuran Ring System

  • Dialkylation of hydroquinone with a dihaloalkane (such as 1-bromo-2-chloroethane) under basic conditions to form a bis-ether intermediate.
  • Lithiation of the intermediate with n-butyllithium to induce intramolecular cyclization, yielding a tetrahydrobenzodifuran framework.
  • Oxidation of the tetrahydrobenzodifuran intermediate with DDQ to aromatize the ring system, yielding the benzofuran core.

Introduction of the Hydroxyl Group

  • Hydroxylation at position 8 can be achieved by selective electrophilic substitution or via directed ortho-metalation followed by quenching with oxygen or an electrophilic oxygen source.
  • Alternatively, the hydroxyl group may be introduced earlier on the hydroquinone precursor or by demethylation of a methoxy substituent after ring closure.

Bromination at the 4-Position

  • Selective bromination is performed using elemental bromine or N-bromosuccinimide (NBS) under controlled conditions to avoid polybromination.
  • The bromination is directed to the 4-position due to electronic and steric factors inherent in the fused benzofuran system.

Representative Example: Adaptation from Bromo-DragonFLY Synthesis

The closely related compound Bromo-DragonFLY (1-(4-bromofuro[2,3-f]benzofuran-8-yl)propan-2-amine) was synthesized as follows:

Step Reaction Reagents/Conditions Outcome
1 Dialkylation of hydroquinone Hydroquinone + 1-bromo-2-chloroethane, base Bis-ether intermediate
2 Lithiation and cyclization n-Butyllithium, low temperature Tetrahydrobenzodifuran intermediate
3 Oxidation DDQ Aromatic benzodifuran ring system
4 Formylation Electrophilic substitution with formyl group Aldehyde intermediate
5 Nitropropene formation Condensation with nitroethane, ammonium acetate catalyst Nitropropene derivative
6 Reduction Lithium aluminium hydride Amine intermediate
7 Protection Trifluoroacetic anhydride Protected amine
8 Bromination Elemental bromine, para-selective 4-Bromo substituted intermediate
9 Deprotection and oxidation DDQ, removal of protecting group Final brominated benzodifuran amine

This synthesis demonstrates the feasibility of constructing brominated fused benzofurans with functional groups at defined positions, adaptable to preparing 4-bromofuro[3,2-f]benzofuran-8-ol by modifying the functional group introduction steps.

Data Table Summarizing Key Reagents and Conditions

Synthetic Step Reagents/Conditions Purpose Notes
Dialkylation Hydroquinone, 1-bromo-2-chloroethane, base Formation of bis-ether intermediate Base: K2CO3 or NaH
Lithiation and Cyclization n-Butyllithium, low temperature Formation of tetrahydrobenzodifuran -
Oxidation DDQ Aromatization of ring system Mild oxidant, avoids overoxidation
Formylation Electrophilic substitution (e.g., POCl3/DMF) Introduction of aldehyde group For further functionalization
Nitropropene Formation Nitroethane, ammonium acetate Formation of nitroalkene intermediate Catalyst promotes condensation
Reduction Lithium aluminium hydride Reduction to amine Strong reducing agent
Protection Trifluoroacetic anhydride Protect amine group Facilitates subsequent bromination
Bromination Elemental bromine or NBS Selective bromination at 4-position Controlled temperature required
Deprotection and Final Oxidation DDQ, acid/base workup Removal of protecting groups, final oxidation Yields pure target compound

Analytical and Purification Techniques

Summary and Outlook

The preparation of 4-bromofuro[3,2-f]benzofuran-8-ol can be effectively achieved by adapting known synthetic routes of related benzofuran derivatives, particularly those used for Bromo-DragonFLY and benzodifuran compounds. The key steps involve:

  • Construction of the fused benzofuran ring via dialkylation and lithiation
  • Aromatization with mild oxidants
  • Selective introduction of hydroxyl and bromine substituents

This approach benefits from well-established organic methodologies and can be optimized for yield and selectivity. Further research could explore enantioselective syntheses or alternative functional group manipulations to enhance the compound’s utility in medicinal or material applications.

Chemical Reactions Analysis

Types of Reactions: 4-Bromofuro3,2-fbenzofuran-8-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or Grignard reagents.

Major Products:

    Oxidation: Formation of 4-bromofurobenzofuran-8-one.

    Reduction: Formation of 4-hydrofurobenzofuran-8-ol.

    Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromofuro3,2-fbenzofuran-8-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromofuro3,2-fbenzofuran-8-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural and physicochemical properties of 4-bromofuro[3,2-f][1]benzofuran-8-ol with related compounds:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Biological Activity
This compound Benzofuran-furan fusion Br (C4), OH (C8) ~279.06 Potential antimicrobial
4-(7,7-Dimethyl-7H-furo[3,2-f]chromen-2-yl)pyridine Chromen-furan fusion CH₃ (C7,7), pyridine (C2) ~305.34 Antimycobacterial
2',8-Dihydroxy-3',4',5',7-tetramethoxyflavan Flavan OH (C2',8), OCH₃ (C3',4',5',7) ~362.34 Antioxidant

Key Observations :

  • Electronic Effects : Bromine in the target compound increases electrophilicity, contrasting with the electron-donating methoxy groups in the flavan analog. This difference may alter redox behavior and target binding .

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